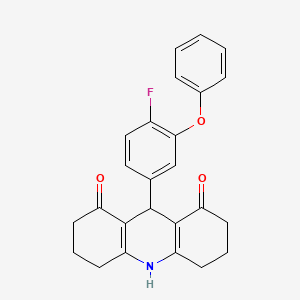
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, phenoxy, and acridine moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with appropriate reagents to form the desired acridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or phenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets. For instance, in its anti-tubercular application, it targets enzymes involved in the biosynthesis of essential bacterial components, thereby inhibiting bacterial growth . The pathways involved may include inhibition of β-ketoacyl carrier protein synthase and enoyl-acyl carrier protein reductase.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Known for its anti-tubercular properties.
3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol: Studied for its intermolecular interactions and potential pharmaceutical applications.
Uniqueness
What sets 9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione apart is its unique combination of fluorine, phenoxy, and acridine moieties, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-13-12-15(14-22(17)30-16-6-2-1-3-7-16)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZNOSAAASSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B3448281.png)

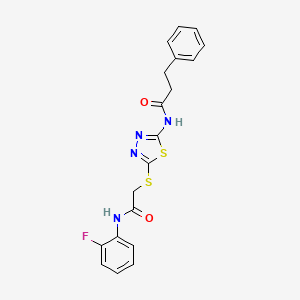
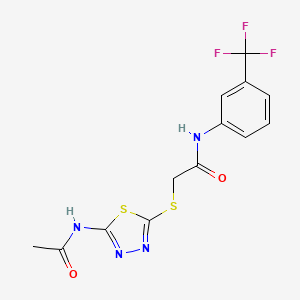
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(diphenylmethyl)acetamide](/img/structure/B3448311.png)
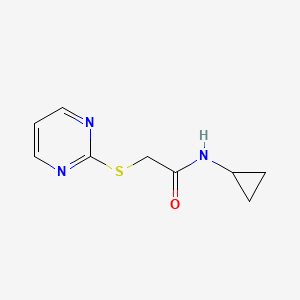
![N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3448323.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448335.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3448336.png)
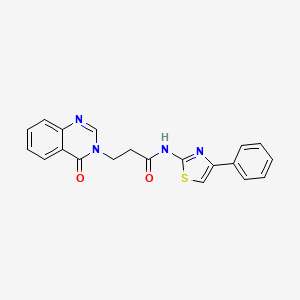
![1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B3448377.png)
